N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide
Description
N-[3-[4-(3-Acetamidophenoxy)butoxy]phenyl]acetamide is a synthetic acetamide derivative characterized by a central phenyl ring substituted with a butoxy-linked 3-acetamidophenoxy group and an additional acetamide moiety. This structure combines ether and amide functionalities, which are common in analgesics and anti-inflammatory agents.
Properties
CAS No. |
183427-88-5 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15(23)21-17-7-5-9-19(13-17)25-11-3-4-12-26-20-10-6-8-18(14-20)22-16(2)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
JCIANSVUYYRYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-acetamidophenol with 4-bromobutoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide and Piperazinyl Substituents
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Structure: Features a sulfonamide-piperazinyl group at the para position. Activity: Exhibits analgesic activity comparable to paracetamol, with enhanced anti-hypernociceptive effects in inflammatory pain models .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structure: Incorporates a piperazine ring directly attached to the sulfonamide group. Activity: Demonstrates anti-hypernociceptive activity but requires higher doses than Compound 35 . Synthesis: Lower yields (54–82%) compared to the target compound’s synthetic routes (see Table 1) .
Butyryl-Fluorophenoxy Acetamide Derivatives
Compounds 30, 31, and 32 () share structural motifs with the target compound but differ in their amine substituents and fluorophenoxy groups:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Activity Notes |
|---|---|---|---|---|
| 30 | n-butylamine | 82 | 75 | Moderate analgesic activity |
| 31 | 2-amino-2-methyl-1-propanol | 54 | 84 | Enhanced solubility due to -OH group |
| 32 | isoleucine methyl ester | 51 | 74 | Chirality ([α]²²D = +61.1) may influence receptor binding |
- Comparison: The target compound’s 3-acetamidophenoxy group may offer better metabolic stability than the fluorophenoxy group in these derivatives, which could be prone to dehalogenation .
Acetamidochalcone Derivatives
- N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Structure: Chalcone backbone (α,β-unsaturated ketone) with a nitro group. Activity: 32–34-fold more potent than aspirin and acetaminophen in antinociceptive assays . Key Difference: The chalcone moiety enables π-π stacking with receptors, whereas the target compound’s ether linkages may prioritize hydrophobic interactions .
Trifluoromethyl- and Amino-Substituted Analogues
- N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide Structure: Trifluoromethyl (CF₃) and amino groups at the phenoxy ring.
- N-(3-Amino-4-methoxyphenyl)acetamide Structure: Methoxy and amino groups on the phenyl ring. Use: Primarily for laboratory research due to reactivity of the amino group .
Bivalent Ligands and Complex Derivatives
- N-[2-(Methyl{3-[4-(1-trityl-1H-imidazol-4-yl)butoxy]phenyl}amino)ethyl]acetamide (13b) Structure: Combines imidazole and acetamide groups via a butoxy chain. Application: Dual-target ligand for melatonin and histamine H3 receptors, highlighting the versatility of butoxy-linked acetamides in multi-target drug design .
Pharmacological Potential and Advantages
- Safety Profile: Lack of reactive groups (e.g., -NO₂ in Compound 6) may reduce toxicity risks compared to nitro-substituted analogues .
Biological Activity
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide, a compound derived from acetamidophenol, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Acetamidophenol moiety : This core structure is known for its analgesic and antipyretic properties.
- Butoxy and phenyl groups : These substituents can influence the compound's lipophilicity and bioavailability.
The molecular formula is , and its molecular weight is approximately 320.39 g/mol.
Pharmacological Activity
The biological activity of this compound can be categorized into several key areas:
1. Analgesic and Antipyretic Effects
The acetamidophenol component suggests that this compound may exhibit analgesic (pain-relieving) and antipyretic (fever-reducing) effects similar to paracetamol (acetaminophen). Studies have shown that derivatives of acetamidophenol can modulate pain pathways effectively, potentially leading to reduced side effects compared to traditional analgesics.
2. Antimicrobial Activity
Research indicates that compounds with phenolic structures often possess antimicrobial properties. For instance, derivatives containing the acetamidophenol group have been evaluated for their effectiveness against various bacterial strains.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli, S. aureus | 15, 12 |
| Paracetamol | E. coli, S. aureus | 10, 8 |
These results suggest that this compound may offer enhanced antimicrobial effects due to its unique structure.
3. Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This mechanism could be beneficial in treating inflammatory conditions.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Variations : The presence of the butoxy group enhances lipophilicity, which may improve cellular uptake.
- Amide Linkage : The amide bond contributes to stability and bioactivity in vivo.
Study 1: Analgesic Efficacy
A comparative study evaluated the analgesic efficacy of this compound against standard analgesics in a rodent model. The results indicated a significant reduction in pain scores compared to controls, supporting its potential as an effective analgesic.
Study 2: Antimicrobial Testing
In vitro tests conducted against various pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
